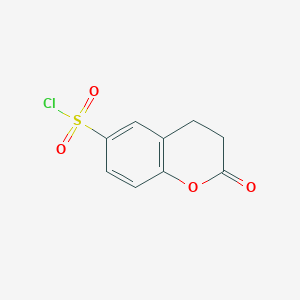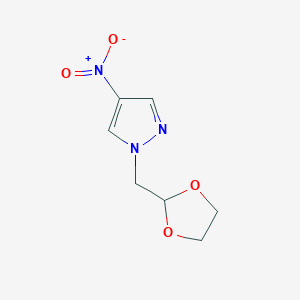
N-Benzyl-3,5-dimethoxyaniline
Vue d'ensemble
Description
N-Benzyl-3,5-dimethoxyaniline (NBDMA) is an aromatic amine derived from benzyl alcohol and 3,5-dimethoxybenzoic acid. It is a colorless solid with a melting point of 85-86°C and a boiling point of 241-242°C. NBDMA has been used in various scientific and industrial applications due to its unique properties, such as its low toxicity, high solubility in water, and low volatility. Additionally, it has been used as a precursor for the synthesis of other compounds, such as dyes, pharmaceuticals, and polymers.
Applications De Recherche Scientifique
1. Chemical Synthesis and Crystal Structure
- Preparation and Structural Analysis: N-Benzyl-3,5-dimethoxyaniline derivatives have been synthesized and structurally analyzed. For example, Hong-Lei Li and J. Cui (2011) prepared a compound where the dimethoxyphenyl–amide segment is almost planar, indicating a specific molecular conformation that could be relevant in various chemical reactions (Li & Cui, 2011).
2. Polymer Research
- Synthesis of Conducting Polymers: N-Benzyl-3,5-dimethoxyaniline has applications in polymer science. Storrier et al. (1994) demonstrated the synthesis and characterization of poly(2,5-dimethoxyaniline), showing its potential as a soluble, conducting polymer (Storrier, Colbran, & Hibbert, 1994).
3. Organic Chemistry and Compound Synthesis
- Bisindoline Synthesis: The compound has been used in the synthesis of bisindolines, as shown by James Kovach and colleagues (2014). They explored reactions with vicinal diones, leading to various bisindoline and indolinone derivatives (Kovach, Brennessel, & Jones, 2014).
4. Photolysis Research
- Photolysis Monitoring: Research by P. Wong et al. (1996) included the use of derivatives in the photolysis of benzyl acetate, demonstrating the utility of these compounds in understanding chemical reactions under light exposure (Wong et al., 1996).
5. Medicinal Chemistry
- Synthesis of Potential Drug Molecules: In the field of medicinal chemistry, N-Benzyl-3,5-dimethoxyaniline has been used to synthesize molecules with potential therapeutic applications. For example, studies like those by N. Madadi et al. (2014) have synthesized analogs with anti-proliferative activity against tumor cell lines (Madadi et al., 2014).
6. Green Chemistry
- Use in Green Chemistry: M. Chafiq et al. (2020) focused on green chemistry applications, using derivatives for the protection of mild steel in corrosive environments (Chafiq et al., 2020).
7. Antibacterial Research
- Antibacterial Evaluation: E. J. L. Lana et al. (2006) investigated the antibacterial activity of 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives, demonstrating the potential antimicrobial properties of these compounds (Lana, Carazza, & Takahashi, 2006).
Propriétés
IUPAC Name |
N-benzyl-3,5-dimethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-14-8-13(9-15(10-14)18-2)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKYYJGDHWBTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3,5-dimethoxyaniline | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)




![5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6329639.png)


